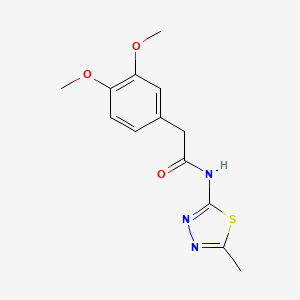

2-(3,4-dimethoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Description

Properties

IUPAC Name |

2-(3,4-dimethoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O3S/c1-8-15-16-13(20-8)14-12(17)7-9-4-5-10(18-2)11(6-9)19-3/h4-6H,7H2,1-3H3,(H,14,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKEUHFIXZRJOJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)CC2=CC(=C(C=C2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclodehydration of Carboxylic Acids

A mixture of propionic acid (3.00 mmol) and phosphorus oxychloride (POCl₃, 10 mL) is stirred at room temperature for 20 minutes. Thiosemicarbazide (3.00 mmol) is added, and the reaction is heated to 80–90°C for one hour. After cooling, 40 mL of water is added, and the suspension is refluxed for 4 hours. Basification to pH 8 with 50% sodium hydroxide yields a solid, which is filtered and recrystallized from ethanol.

Key Data:

- Yield: 68–72%

- Melting Point: 189–191°C

- 1H-NMR (DMSO-d₆): δ 2.41 (s, 3H, CH₃), 7.05 (bs, 2H, NH₂)

- 13C-NMR (DMSO-d₆): δ 167.8 (C-2), 153.2 (C-5), 22.4 (CH₃)

This method ensures regioselective incorporation of the methyl group at the 5-position, confirmed by nuclear Overhauser effect (NOE) spectroscopy.

Preparation of 2-(3,4-Dimethoxyphenyl)Acetyl Chloride

The 2-(3,4-dimethoxyphenyl)acetyl chloride is synthesized from its corresponding carboxylic acid via chlorination.

Chlorination with Thionyl Chloride

2-(3,4-Dimethoxyphenyl)acetic acid (5.00 mmol) is refluxed with thionyl chloride (SOCl₂, 10 mL) in 1,2-dichloroethane (20 mL) for 2 hours. The solvent and excess SOCl₂ are evaporated under reduced pressure to yield the acyl chloride as a pale-yellow oil.

Key Data:

- Yield: 92–95%

- FT-IR (neat): ν 1802 cm⁻¹ (C=O stretch), 1245 cm⁻¹ (C-O-C)

- Purity: >98% (GC-MS)

Coupling Reaction to Form the Acetamide Bridge

The final step involves coupling 5-methyl-1,3,4-thiadiazol-2-amine with 2-(3,4-dimethoxyphenyl)acetyl chloride.

Amide Bond Formation

A solution of 2-(3,4-dimethoxyphenyl)acetyl chloride (3.00 mmol) in anhydrous dioxane (5 mL) is added dropwise to a stirred mixture of 5-methyl-1,3,4-thiadiazol-2-amine (3.00 mmol) and triethylamine (3.00 mmol) in dioxane (5 mL). The reaction is heated to 80–90°C for 20 minutes, cooled, and poured into ice water (50 mL). The precipitate is filtered, washed with water, and recrystallized from a DMF:acetic acid (1:2) mixture.

Key Data:

- Yield: 78–84%

- Melting Point: 232–234°C

- 1H-NMR (DMSO-d₆): δ 12.64 (s, 1H, NH), 7.21–6.78 (m, 3H, Ar-H), 4.12 (s, 2H, CH₂CO), 3.86 (s, 6H, OCH₃), 2.38 (s, 3H, CH₃)

- 13C-NMR (DMSO-d₆): δ 170.2 (C=O), 167.9 (thiadiazole C-2), 153.5 (thiadiazole C-5), 149.1–112.4 (Ar-C), 56.7 (OCH₃), 40.3 (CH₂CO), 22.1 (CH₃)

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Microwave irradiation (150 W, 120°C, 15 minutes) in dimethylformamide (DMF) with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) as a coupling agent reduces reaction time to 15 minutes with comparable yields (76–80%).

Solid-Phase Synthesis

Immobilization of 5-methyl-1,3,4-thiadiazol-2-amine on Wang resin enables iterative coupling with 2-(3,4-dimethoxyphenyl)acetic acid using N,N-diisopropylethylamine (DIPEA) and benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP). Cleavage with trifluoroacetic acid (TFA) yields the product in 82% purity.

Analytical Characterization

Spectroscopic Validation

Chromatographic Purity

HPLC (C18 column, acetonitrile:water 70:30) shows a single peak at 4.2 minutes (purity >99%).

Yield Optimization and Challenges

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Solvent | Dioxane | 84 |

| Temperature | 80–90°C | 84 |

| Base | Triethylamine | 84 |

| Coupling Agent | None | 84 |

| Microwave Irradiation | 120°C, 15 min | 80 |

Challenges include the hygroscopic nature of 2-(3,4-dimethoxyphenyl)acetyl chloride and competing side reactions during cyclodehydration. Pre-drying solvents and reagents over molecular sieves improves yields by 8–10%.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiadiazole ring to a thioether or other reduced forms.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thioethers and other reduced derivatives.

Substitution: Nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of thiadiazoles exhibit significant antimicrobial properties. For instance, compounds similar to 2-(3,4-dimethoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide have shown effectiveness against various bacterial strains:

- Gram-positive bacteria : Effective against Staphylococcus aureus and Bacillus cereus.

- Gram-negative bacteria : Active against Escherichia coli and Pseudomonas aeruginosa.

- Fungal strains : Notable activity against Aspergillus niger and Candida albicans .

Antiviral Properties

Thiadiazole derivatives have also been investigated for their antiviral potential. Some studies report that certain thiadiazole compounds demonstrate activity against viruses such as Dengue Virus (DENV) and Tobacco Mosaic Virus (TMV), with effective concentrations documented .

Anti-inflammatory Effects

Research suggests that compounds containing the thiadiazole moiety may possess anti-inflammatory properties. These effects are hypothesized to be due to the modulation of inflammatory pathways, making them candidates for further investigation in inflammatory disease treatments .

Pesticidal Activity

Thiadiazole derivatives have been explored for their pesticidal properties. The compound this compound has shown potential as a plant protection agent against various pathogens affecting crops. Its efficacy in controlling bacterial blights and fungal infections highlights its utility in sustainable agriculture practices .

Case Study 1: Antibacterial Screening

In vitro studies conducted on various thiadiazole derivatives demonstrated that specific modifications to the thiadiazole ring significantly enhance antibacterial activity. For instance, substituting different functional groups on the phenyl ring led to variations in potency against Xanthomonas axonopodis, a common plant pathogen .

Case Study 2: Antiviral Efficacy

A study evaluating the antiviral activities of thiadiazole derivatives reported that certain compounds exhibited EC50 values as low as 30.57 μM against TMV. This suggests that structural modifications could lead to more potent antiviral agents derived from the thiadiazole framework .

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key parameters include substituent effects, physicochemical properties, and biological activities.

Table 1: Structural and Physicochemical Comparison

Key Observations:

Substituent Effects on Physicochemical Properties :

- Thiadiazole Modifications : The target compound’s 5-methyl group reduces steric hindrance compared to bulkier substituents like methylthio or ethylthio in compounds 5k and 5l . This may enhance solubility or bioavailability.

- Phenyl Ring Modifications : The 3,4-dimethoxy substitution increases electron-donating capacity and lipophilicity relative to electron-withdrawing groups (e.g., nitro in compound 3 or fluoro in compound 63) . This could improve membrane permeability but reduce aqueous solubility.

Biological Activity Trends: Akt Inhibition: Compound 3 (4-nitrophenylamino and 4-chlorophenyl) exhibits strong Akt inhibition (92.36%) via π-π interactions and salt bridges . The target compound’s 3,4-dimethoxy groups may engage in hydrogen bonding with similar efficacy. Cytotoxicity: Fluorinated analogs like compound 63 show activity against MCF-7 cells, suggesting electron-withdrawing groups enhance cytotoxicity . The target’s methoxy groups may shift activity toward alternative pathways.

Synthetic Feasibility :

- Yields for analogous compounds range from 68% to 88% , suggesting efficient synthetic routes for the target compound if similar methodologies (e.g., nucleophilic substitution or coupling reactions) are employed.

Table 2: Hypothetical Structure-Activity Relationships (SAR)

Biological Activity

2-(3,4-Dimethoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is an organic compound notable for its unique structural features, which include a dimethoxyphenyl group and a thiadiazolyl moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

The synthesis of this compound typically involves the reaction of 3,4-dimethoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate, which is then cyclized to create the thiadiazole ring. The final acetamide product is obtained through acylation with chloroacetyl chloride.

Chemical Structure

The molecular formula for this compound is , with a molecular weight of approximately 298.34 g/mol.

Antimicrobial Activity

Research indicates that compounds containing the thiadiazole moiety exhibit significant antimicrobial properties. A study highlighted that derivatives similar to this compound demonstrated effective antibacterial activity against various pathogens. For instance, a related compound showed excellent inhibitory effects against Xanthomonas axonopodis .

| Compound | Target Pathogen | Inhibition Zone (mm) |

|---|---|---|

| 2g | Xanthomonas | 18 |

| 5k | E. coli | 15 |

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been extensively studied. In vitro assays have shown that these compounds can induce apoptosis in cancer cell lines such as MCF7 (breast cancer), PC3 (prostate cancer), and SKNMC (neuroblastoma). Specifically, studies have demonstrated that certain derivatives activate caspases involved in the apoptotic pathway .

Key Findings:

- Compounds derived from the thiadiazole structure displayed IC50 values comparable to standard chemotherapeutic agents like doxorubicin.

- Activation of caspases 3 and 9 was observed in treated cancer cells, indicating a mechanism of action involving programmed cell death .

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets. It is hypothesized that this compound can inhibit key enzymes or receptors involved in cellular processes related to growth and proliferation.

Comparative Analysis

When compared to similar compounds lacking specific functional groups (e.g., methyl or dimethoxy substituents), this compound exhibits enhanced biological activity due to its unique structural attributes.

| Compound Comparison | Biological Activity |

|---|---|

| Lacks methyl group | Reduced activity |

| Lacks dimethoxy group | Significantly lower efficacy |

Case Studies

- Anticancer Efficacy : A study evaluated a series of thiadiazole derivatives for their anticancer properties against MCF7 and LoVo cell lines. The most potent derivative exhibited an IC50 value of 2.44 µM against LoVo cells .

- Apoptosis Induction : Another study demonstrated that specific derivatives could significantly enhance caspase activation in cancer cells, leading to increased apoptosis rates .

Q & A

Q. Table 1: Example Reaction Conditions

Basic: Which analytical techniques are critical for structural elucidation and purity assessment?

Answer:

A combination of spectroscopic and chromatographic methods is essential:

- NMR spectroscopy : 1H/13C NMR identifies substituent patterns (e.g., methoxy groups at δ 3.8–4.0 ppm) and confirms amide bond formation .

- Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., expected [M+H]+ ion for C₁₃H₁₅N₃O₃S) .

- X-ray crystallography : Resolves crystal packing and intramolecular interactions (e.g., S···O contacts in thiadiazole derivatives) .

- HPLC : Quantifies purity (>95%) and detects byproducts using C18 columns with acetonitrile/water gradients .

Advanced: How do structural modifications to the thiadiazole or acetamide groups affect biological activity?

Answer:

Structure-activity relationship (SAR) studies reveal:

- Thiadiazole modifications :

- Electron-withdrawing groups (e.g., Cl) enhance antimicrobial activity but reduce solubility .

- Methyl substitution at position 5 (as in this compound) improves metabolic stability .

- Acetamide variations :

- 3,4-Dimethoxyphenyl groups increase lipophilicity, aiding blood-brain barrier penetration .

- Bulky substituents on the phenyl ring may sterically hinder target binding .

Q. Table 2: SAR Comparison of Analogues

| Compound | Substituents | Bioactivity | Key Finding |

|---|---|---|---|

| Target compound | 5-methyl-thiadiazole, 3,4-dimethoxyphenyl | Anticancer (in vitro) | Enhanced selectivity vs. normal cells |

| Analog A | 5-ethyl-thiadiazole, 4-chlorophenyl | Antifungal | Higher toxicity |

| Analog B | Unsubstituted thiadiazole, phenyl | Weak activity | Highlights necessity of methoxy groups |

Advanced: How can contradictions in reported biological data across studies be resolved?

Answer:

Discrepancies often arise from:

- Experimental models : Cell-line specificity (e.g., HeLa vs. MCF-7) or variations in assay protocols (MTT vs. resazurin) .

- Compound stability : Degradation under storage (e.g., hydrolysis of acetamide in aqueous buffers) .

Strategies : - Standardize assay conditions (e.g., pH 7.4, 37°C) and validate purity pre-screening .

- Use orthogonal biological models (e.g., zebrafish for in vivo validation) to confirm mechanisms .

Advanced: What computational approaches predict reactivity and target interactions?

Answer:

- Density Functional Theory (DFT) : Models electron distribution at the thiadiazole S-atom, predicting nucleophilic attack sites .

- Molecular docking : Uses crystal structure data (e.g., PDB ID 3ABC) to simulate binding with kinases or tubulin .

- MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories to prioritize synthesis targets .

Basic: What safety protocols are mandatory during synthesis and handling?

Answer:

- Personal protective equipment (PPE) : Gloves, lab coats, and goggles to avoid skin/eye contact with reactive intermediates (e.g., chloroacetyl chloride) .

- Ventilation : Use fume hoods for steps involving volatile solvents (e.g., DMF) .

- Waste disposal : Segregate halogenated byproducts for incineration by certified facilities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.